molecular formula C9H7NO3 B2678410 5,6-Methylenedioxyoxindole CAS No. 25326-30-1

5,6-Methylenedioxyoxindole

Cat. No.: B2678410
CAS No.: 25326-30-1
M. Wt: 177.159
InChI Key: RVFZMXCPHCAUQH-UHFFFAOYSA-N
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Description

5,6-Methylenedioxyoxindole is a heterocyclic organic compound that belongs to the indole family It is characterized by the presence of a methylenedioxy group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Methylenedioxyoxindole typically involves the use of 3,4-methylenedioxyaniline as a starting material. The process begins with the reaction of 3,4-methylenedioxyaniline with benzene . This is followed by a series of steps including cyclization and oxidation to form the desired oxindole structure.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Methylenedioxyoxindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

5,6-Methylenedioxyoxindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Methylenedioxyoxindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 5,6-Methylenedioxyindole
  • 5,6-Dimethoxyindole
  • 5,6-Dihydroxyindole

Comparison: 5,6-Methylenedioxyoxindole is unique due to the presence of both methylenedioxy and oxindole functionalities. This dual functionality imparts distinct chemical and biological properties compared to its analogs. For example, 5,6-Methylenedioxyindole lacks the oxindole moiety, which may result in different reactivity and biological activity .

Properties

IUPAC Name

5,7-dihydro-[1,3]dioxolo[4,5-f]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-2-5-1-7-8(13-4-12-7)3-6(5)10-9/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFZMXCPHCAUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2NC1=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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